Sodium 2-methyl-1,3-thiazole-5-sulfinate
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Overview
Description
Sodium 2-methyl-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄NNaO₂S₂. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-1,3-thiazole-5-sulfinate typically involves the reaction of 2-methyl-1,3-thiazole with a sulfinate source under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Sodium 2-methyl-1,3-thiazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-methyl-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfinate group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Sodium 2-methyl-1,3-thiazole-4-sulfonate
Comparison: Sodium 2-methyl-1,3-thiazole-5-sulfinate is unique due to its specific sulfinate group, which imparts distinct chemical reactivity compared to other thiazole derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C4H4NNaO2S2 |
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Molecular Weight |
185.2 g/mol |
IUPAC Name |
sodium;2-methyl-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO2S2.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
WNAYCTNJXZDDKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(S1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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